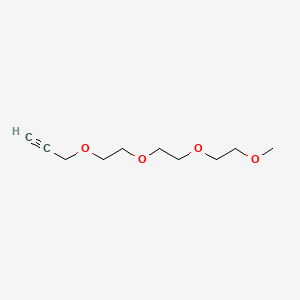

Proparyl-PEG4-methane

Beschreibung

Significance of Oligoether and Terminal Alkyne Moieties in Chemical Synthesis

The oligoether portion of the molecule, specifically a short chain of ethylene (B1197577) glycol repeats, imparts several desirable properties. These chains are known for their hydrophilicity, polarity, flexibility, and biocompatibility. rsc.org In polymer chemistry, the incorporation of OEG side chains into conjugated polymers can significantly influence their optoelectronic properties, making them suitable for a variety of applications. rsc.orgrsc.org The hydrophilic nature of the OEG segment is particularly valuable in biological applications, as it can improve the solubility and pharmacokinetic profile of molecules to which it is attached.

The terminal alkyne is arguably the most reactive and synthetically important feature of the molecule. Terminal alkynes are characterized by a carbon-carbon triple bond at the end of a carbon chain. wikipedia.org This functional group is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.gov The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where a terminal alkyne reacts with an azide (B81097) to form a highly stable triazole ring. nih.govlumiprobe.comnd.edu This reaction's efficiency and biocompatibility have made it a go-to method for covalently linking molecules in drug discovery, materials science, and particularly for bioconjugation—the process of attaching molecules to biomacromolecules like proteins and DNA. nih.govlumiprobe.comnd.eduresearchgate.net The acidity of the terminal alkyne's proton also allows for its use in other coupling reactions. wikipedia.org

Historical Context of Polyether and Alkyne Chemistry

The study of polyethers dates back to the mid-20th century, with significant advancements in their synthesis and application. nd.edu Initially explored for their properties as elastomers, their unique characteristics, such as low-temperature flexibility and resistance to oils, led to diverse commercial uses. nd.edu The development of polyether chemistry has been marked by the discovery of effective catalysts for their polymerization, leading to a wide range of materials from industrial fluids to high-performance engineering plastics. nd.eduresearchgate.net

Alkyne chemistry has an even longer history, with the simplest alkyne, acetylene, being a key industrial chemical for over a century. wikipedia.org The fundamental reactions of alkynes, such as hydrogenation and halogen addition, have long been staples of organic chemistry. wikipedia.org However, the advent of modern catalytic systems has dramatically expanded their utility. The development of the CuAAC reaction in the early 2000s revolutionized the use of terminal alkynes, transforming them from simple hydrocarbon building blocks into precise tools for molecular assembly. nih.govnd.edu

Scope and Research Trajectories Pertaining to 2,5,8,11-Tetraoxatetradec-13-yne

Current and future research involving 2,5,8,11-Tetraoxatetradec-13-yne and similar oligoether-alkyne linkers is focused on several key areas:

Bioconjugation and PEGylation: The compound serves as an ideal linker for PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins or drug molecules. The terminal alkyne allows for a highly specific "click" reaction to a corresponding azide-modified biomolecule, while the oligoether chain provides the benefits of PEGylation, such as increased solubility and reduced immunogenicity. A closely related compound, 2,5,8,11-Tetraoxatetradec-13-ene, is already utilized for PEGylation in chemical biology and pharmaceutical development. tcichemicals.com

Materials Science and Surface Modification: The dual nature of the molecule allows it to act as a bridge between different materials. The oligoether end can interact with hydrophilic surfaces or be incorporated into polymer backbones, while the alkyne end is available for "clicking" on other functional molecules. This is particularly useful for creating functionalized surfaces on nanoparticles or for cross-linking hydrogels to enhance their stability. nd.edu

Development of Complex Molecular Architectures: The modularity offered by the click reaction enables the use of 2,5,8,11-Tetraoxatetradec-13-yne in the synthesis of complex structures like dendrimers and star polymers. nd.edu These architectures have applications in drug delivery and diagnostics.

Probes for Biological Systems: The terminal alkyne can be used to attach fluorescent dyes or other reporter molecules. Alkyne-modified lipids, for example, are used as substrates in enzymatic assays where they are subsequently "clicked" to a fluorescent azide for detection. nih.gov

Compound Data

Below are data tables detailing the properties of 2,5,8,11-Tetraoxatetradec-13-yne and a related compound.

Table 1: Properties of 2,5,8,11-Tetraoxatetradec-13-yne

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 89635-82-5 | epa.govcookechem.com |

| Molecular Formula | C₁₀H₁₈O₄ | epa.govcookechem.com |

| Molecular Weight | 202.25 g/mol | epa.govcookechem.com |

| MDL Number | MFCD27977518 | cookechem.com |

Table 2: Properties of 2,5,8,11-Tetraoxatetradec-13-ene

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 19685-21-3 | nih.gov |

| Molecular Formula | C₁₀H₂₀O₄ | nih.gov |

| Molecular Weight | 204.26 g/mol | nih.gov |

| IUPAC Name | 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]prop-1-ene | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-3-4-12-7-8-14-10-9-13-6-5-11-2/h1H,4-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHJQPGPBRVOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728762 | |

| Record name | 2,5,8,11-Tetraoxatetradec-13-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89635-82-5 | |

| Record name | 2,5,8,11-Tetraoxatetradec-13-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proparyl-PEG4-methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2,5,8,11 Tetraoxatetradec 13 Yne

Established Synthetic Pathways for 2,5,8,11-Tetraoxatetradec-13-yne Production

The most common and well-documented method for synthesizing 2,5,8,11-Tetraoxatetradec-13-yne involves a Williamson ether synthesis, a robust and versatile reaction for forming ether linkages. This pathway strategically combines a polyethylene (B3416737) glycol (PEG) derivative with a small, reactive propargyl-containing molecule.

Alkylation Reactions Utilizing Polyethylene Glycol Derivatives

Polyethylene glycols (PEGs) are polymers of ethylene (B1197577) oxide and are known for their hydrophilicity, biocompatibility, and low toxicity. The synthesis of 2,5,8,11-Tetraoxatetradec-13-yne typically starts with a monofunctional derivative of tetraethylene glycol. In this precursor, one of the terminal hydroxyl groups is protected, often as a methyl ether, while the other remains a free hydroxyl group. This free hydroxyl group is the key reactive site for the subsequent alkylation step.

The reaction is an acid-base reaction where the hydroxyl group of the PEG derivative is deprotonated by a strong base to form a more nucleophilic alkoxide. The choice of base is critical to ensure efficient deprotonation without causing undesirable side reactions.

Role of Propargyl Halides in Terminal Alkyne Introduction

To introduce the terminal alkyne functionality, a propargyl halide, most commonly propargyl bromide, is used as the alkylating agent. researchgate.netmdpi.com Propargyl halides are highly reactive due to the presence of the electron-withdrawing alkyne group, which makes the adjacent carbon atom susceptible to nucleophilic attack.

The synthesis proceeds via a classic SN2 mechanism. The alkoxide ion, generated from the PEG derivative, acts as a nucleophile and attacks the electrophilic carbon atom of the propargyl halide. This attack displaces the halide ion (a good leaving group), resulting in the formation of a new carbon-oxygen bond and yielding the final product, 2,5,8,11-Tetraoxatetradec-13-yne. The reaction is typically carried out in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF), to solvate the reactants and facilitate the reaction. researchgate.net

A representative reaction scheme is as follows:

CH₃O(CH₂CH₂O)₃CH₂CH₂OH + NaH → CH₃O(CH₂CH₂O)₃CH₂CH₂ONa + H₂ CH₃O(CH₂CH₂O)₃CH₂CH₂ONa + HC≡CCH₂Br → CH₃O(CH₂CH₂O)₃CH₂CH₂OCH₂C≡CH + NaBr

This method provides a high yield of the desired product. For instance, a similar synthesis of an alkyne-terminated PEG using polyethylene glycol and propargyl bromide in the presence of potassium tert-butoxide as a catalyst yielded 86.1% of the product. researchgate.net

Alternative Synthetic Approaches and Efficiency Optimizations

While the Williamson ether synthesis is a reliable method, researchers are continually exploring alternative pathways and optimizations to improve efficiency, reduce costs, and minimize environmental impact. One area of investigation is the use of phase-transfer catalysis. This technique can enhance the reaction rate between the water-soluble PEG derivative and the water-insoluble propargyl halide by facilitating the transfer of the alkoxide ion into the organic phase.

Another approach involves the direct propargylation of the corresponding polyethylene glycol diol, followed by separation of the desired mono-alkyne product from the starting material and the di-alkyne byproduct. This method, however, can be challenging due to the statistical distribution of products and the difficulty in separating them.

Efficiency can also be optimized by carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the reactants. For example, using a slight excess of the propargyl halide can help drive the reaction to completion, but a large excess should be avoided to minimize the formation of byproducts.

Green Chemistry Principles in 2,5,8,11-Tetraoxatetradec-13-yne Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of 2,5,8,11-Tetraoxatetradec-13-yne synthesis, several green chemistry principles can be applied.

One key aspect is the use of more environmentally benign solvents. While THF is a common solvent for this reaction, exploring greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, could reduce the environmental footprint of the synthesis. openaccesspub.org

Atom economy is another important consideration. The Williamson ether synthesis has a reasonably good atom economy, as the main byproduct is a simple salt (e.g., NaBr). However, alternative synthetic routes that proceed via catalytic pathways could potentially offer even higher atom economy.

Furthermore, the development of synthetic methods that utilize renewable starting materials is a significant goal in green chemistry. openaccesspub.org While ethylene oxide, the ultimate precursor to PEG, is currently derived from fossil fuels, research into producing ethylene from bio-based feedstocks could make the entire lifecycle of 2,5,8,11-Tetraoxatetradec-13-yne more sustainable. openaccesspub.org

Chemical Reactivity and Functionalization of 2,5,8,11 Tetraoxatetradec 13 Yne

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne is the most reactive site in 2,5,8,11-Tetraoxatetradec-13-yne, making it a prime target for a variety of coupling reactions. This functionality is central to its application as a linker and building block in materials science and bioconjugation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," valued for its high efficiency, mild reaction conditions, and exceptional specificity. glenresearch.com For 2,5,8,11-Tetraoxatetradec-13-yne, this reaction provides a robust method for covalently linking the oligo(ethylene glycol) chain to other molecules bearing an azide (B81097) group, forming a stable 1,2,3-triazole ring. This reaction is noted for its bio-orthogonality, as neither alkyne nor azide groups are typically present in biological systems. glenresearch.com

A specific application involves the synthesis of 1,2,3-triazolium-based poly(siloxane ionic liquid)s, where 2,5,8,11-Tetraoxatetradec-13-yne is coupled with an azide-functionalized precursor. researchgate.net This demonstrates the compound's utility in creating complex macromolecular structures. researchgate.net The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent such as sodium ascorbate, or by using a stabilized copper(I) salt. nih.gov

While specific mechanistic studies exclusively on 2,5,8,11-Tetraoxatetradec-13-yne are not extensively detailed in the literature, its reactivity in CuAAC follows the well-established mechanism for terminal alkynes. The process is not a concerted cycloaddition but a stepwise pathway facilitated by the copper(I) catalyst. nih.gov

The currently accepted mechanism involves the following key steps:

Formation of a Copper(I)-Acetylide: The terminal alkyne of 2,5,8,11-Tetraoxatetradec-13-yne first interacts with the copper(I) catalyst to form a π-complex. This increases the acidity of the terminal proton, facilitating its removal by a base to generate a copper(I)-acetylide intermediate.

Coordination and Cyclization: The azide reactant then coordinates to the copper acetylide. A subsequent cyclization occurs, leading to a six-membered copper-containing ring intermediate. nih.gov

Ring Contraction and Product Release: This intermediate undergoes rearrangement and ring contraction to form the stable 1,4-disubstituted triazolyl-copper species. Protonolysis then releases the final 1,2,3-triazole product and regenerates the active copper(I) catalyst for the next cycle. nih.gov

Some studies propose that the catalytically active species may involve more than one copper atom, suggesting a dicopper mechanism that further activates the alkyne for reaction with the azide. nih.gov

The copper-catalyzed reaction between a terminal alkyne like 2,5,8,11-Tetraoxatetradec-13-yne and an azide is highly regioselective. The mechanism exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. researchgate.net This is a significant advantage over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers at elevated temperatures. researchgate.net The high regioselectivity of CuAAC is a direct consequence of the stepwise, copper-mediated mechanism. nih.gov

Stereoselectivity is not a factor in the cycloaddition of 2,5,8,11-Tetraoxatetradec-13-yne itself, as the alkyne and the resulting triazole ring are achiral. However, if this compound is reacted with a chiral azide, the stereochemistry of the azide would be retained in the final product, as the reaction does not affect existing stereocenters.

Other Alkyne-Based Coupling Reactions (e.g., Sonogashira, Heck)

The terminal alkyne of 2,5,8,11-Tetraoxatetradec-13-yne can also participate in other cross-coupling reactions, expanding its synthetic utility.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst (typically CuI). wikipedia.orgorganic-chemistry.org The reaction is carried out in the presence of a base, such as an amine, which also serves as the solvent. wikipedia.orgyoutube.com

A documented use of 2,5,8,11-Tetraoxatetradec-13-yne is in a Sonogashira coupling with 2-Bromo-1,3-diiodo-5-nitrobenzene. semanticscholar.org In this synthesis, bis(triphenylphosphine)-palladium(II)-dichloride and copper(I) iodide are used as the catalytic system in triethylamine. semanticscholar.org This demonstrates the compound's ability to be coupled to aromatic systems, providing a pathway to more complex functional materials. semanticscholar.org

Heck Coupling: While terminal alkynes can undergo Heck-type reactions, specific examples involving 2,5,8,11-Tetraoxatetradec-13-yne are not prominently featured in the reviewed literature. In a general sense, the Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. The "alkyne-version" of the Heck reaction can lead to various products, but it is less commonly employed for simple terminal alkynes compared to the Sonogashira reaction.

Table 1: Alkyne-Based Coupling Reactions

Click to view interactive data table

| Reaction Type | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| CuAAC | 2,5,8,11-Tetraoxatetradec-13-yne + Organic Azide | Cu(I) source (e.g., CuSO₄/Na-Ascorbate) | 1,4-disubstituted 1,2,3-triazole |

| Sonogashira | 2,5,8,11-Tetraoxatetradec-13-yne + Aryl/Vinyl Halide | Pd catalyst (e.g., PdCl₂(PPh₃)₂) + Cu(I) co-catalyst | Disubstituted Alkyne |

Reactivity of the Polyether Linkages

The poly(ethylene glycol) backbone of 2,5,8,11-Tetraoxatetradec-13-yne is generally stable and chemically inert, a property that makes it a popular choice for linkers in biological applications. nih.gov However, under specific, harsh conditions, the ether bonds can be cleaved.

Ether Cleavage Reactions

The cleavage of ethers typically requires strong acids. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). semanticscholar.orgmasterorganicchemistry.com The subsequent step depends on the structure of the ether.

For 2,5,8,11-Tetraoxatetradec-13-yne, all the carbons adjacent to the ether oxygens are primary-like. Therefore, the cleavage is expected to proceed through an S_N2 mechanism . masterorganicchemistry.com This would involve a nucleophilic attack by a halide ion (e.g., I⁻ or Br⁻ from HI or HBr, respectively) on the protonated ether. youtube.com

The reaction would likely occur as follows:

Protonation of an ether oxygen by a strong acid (e.g., HI).

Nucleophilic attack by the iodide ion on one of the adjacent carbon atoms.

Cleavage of the C-O bond, resulting in an alcohol and an alkyl iodide.

Given the repeating ether units, forcing conditions with excess strong acid and heat would likely lead to the complete breakdown of the polyether chain into smaller halogenated and hydroxylated fragments. masterorganicchemistry.com Due to the stability of the ether linkages, these reactions are not common unless the specific removal of the PEG chain is desired.

Complexation and Coordination Capabilities of the Oxygens

The polyether backbone of 2,5,8,11-Tetraoxatetradec-13-yne, which consists of four ether oxygen atoms, imparts significant capabilities for complexing and coordinating with various metal cations. This behavior is characteristic of poly(ethylene glycol) (PEG) and its derivatives, which are well-known for their ability to solvate metal ions. acs.orgresearchgate.net The lone pairs of electrons on the oxygen atoms can interact with positively charged metal ions, leading to the formation of coordination complexes.

The coordination is a result of Lewis acid-base interactions, where the metal cation acts as a Lewis acid (electron pair acceptor) and the ether oxygens act as Lewis bases (electron pair donors). The multiple oxygen atoms in the polyether chain can act in a cooperative manner to chelate a single metal ion, effectively wrapping around it. This chelation effect enhances the stability of the resulting complex compared to coordination with a single ether molecule.

The selectivity and strength of the complexation are influenced by several factors, including the size of the metal cation and the length and conformation of the polyether chain. The flexible nature of the tetraethylene glycol moiety in 2,5,8,11-Tetraoxatetradec-13-yne allows it to adopt a conformation that optimizes the coordination geometry for a specific metal ion. For instance, smaller cations like Li⁺ may be coordinated by a shorter segment of the chain, while larger cations like K⁺ or Ba²⁺ may involve all four oxygen atoms to achieve a stable coordination sphere. Research on similar polyether systems has shown that such interactions are crucial in phase transfer catalysis, where the polyether can transport metal salts into organic phases. researchgate.net

The presence of the terminal alkyne group can also influence the coordination behavior. While the primary coordination sites are the ether oxygens, the π-electron density of the triple bond might have secondary interactions with certain transition metals. More significantly, the terminal alkyne provides a reactive handle for synthesizing more complex ligands. For example, "click" chemistry can be employed to attach other chelating units to the alkyne terminus, creating sophisticated multidentate ligands with tailored metal-binding properties.

Interactive Data Table: Expected Coordination Properties

| Metal Cation | Expected Coordination Number | Predominant Interacting Moieties | Potential Applications |

| Li⁺ | 3-4 | Ether Oxygens | Ion transport, Battery electrolytes |

| Na⁺ | 4-5 | Ether Oxygens | Phase transfer catalysis, Ion sensing |

| K⁺ | 5-6 | Ether Oxygens | Phase transfer catalysis, Ion sensing |

| Mg²⁺ | 4 | Ether Oxygens | Catalysis, Biological mimics |

| Ca²⁺ | 4-6 | Ether Oxygens, potential for carbonyl (post-functionalization) | Bioconjugation, Smart materials |

| Cu²⁺ | 4 | Ether Oxygens, potential for triazole nitrogens (post-click) | Catalysis, Materials science |

| Pd²⁺ | 2-4 | Alkyne (π-complex), Ether Oxygens | Catalysis, Nanoparticle stabilization |

Comparative Reactivity Studies with Analogous Compounds

Differentiation from 2,5,8,11-Tetraoxatetradec-13-ene

The primary structural difference between 2,5,8,11-Tetraoxatetradec-13-yne and its alkene analog, 2,5,8,11-Tetraoxatetradec-13-ene, lies in the terminal unsaturation: a triple bond versus a double bond. This seemingly small difference leads to significant variations in their chemical reactivity.

Alkynes are generally considered to be less reactive than alkenes towards electrophilic addition reactions. wikipedia.orgresearchgate.net This is attributed to the greater s-character of the sp-hybridized carbons in the alkyne, which holds the π-electrons more tightly to the nucleus, making them less available for donation to an electrophile. researchgate.net Furthermore, the intermediate vinyl cation formed from the protonation of an alkyne is less stable than the corresponding carbocation formed from an alkene. However, alkynes are more susceptible to nucleophilic attack than alkenes, a reactivity pattern that is generally not observed for simple alkenes unless activated by electron-withdrawing groups. nih.gov

A key distinguishing reaction is the "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgorganic-chemistry.orgmdpi.com The terminal alkyne of 2,5,8,11-Tetraoxatetradec-13-yne readily participates in this highly efficient and specific reaction to form a stable triazole ring. sigmaaldrich.com In contrast, the terminal alkene of 2,5,8,11-Tetraoxatetradec-13-ene does not undergo this reaction under the same conditions. While some cycloadditions involving alkenes are known, they typically require different reagents and conditions. wikipedia.org

Another point of differentiation is the acidity of the terminal proton. The C-H bond of a terminal alkyne is significantly more acidic (pKa ≈ 25) than the vinylic C-H bonds of a terminal alkene (pKa ≈ 44). This allows for the deprotonation of 2,5,8,11-Tetraoxatetradec-13-yne with a strong base to form a nucleophilic acetylide anion, which can then be used in a variety of carbon-carbon bond-forming reactions. This pathway is not accessible for the alkene analog.

Interactive Data Table: Reactivity Comparison

| Reaction Type | 2,5,8,11-Tetraoxatetradec-13-yne | 2,5,8,11-Tetraoxatetradec-13-ene |

| Electrophilic Addition (e.g., HBr) | Possible, generally slower than alkene | Favorable, follows Markovnikov's rule |

| Catalytic Hydrogenation | Can be controlled to yield alkene or alkane | Readily hydrogenated to alkane |

| "Click" Chemistry (CuAAC) | Highly reactive | Unreactive |

| Deprotonation (with strong base) | Readily forms acetylide anion | Unreactive |

| Oxidation | Can be cleaved to a carboxylic acid | Can be cleaved to an aldehyde or carboxylic acid |

Applications of 2,5,8,11 Tetraoxatetradec 13 Yne in Advanced Materials Science

Role as a Monomer and Crosslinking Agent in Polymer Synthesis

The dual chemical nature of 2,5,8,11-tetraoxatetradec-13-yne makes it an ideal candidate for creating complex polymer architectures. The tetraethylene glycol methyl ether segment provides flexibility, solubility in various solvents, and biocompatibility, while the terminal alkyne group serves as a reactive handle for powerful and efficient "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Formation of Polyether Polytriazole Elastomers

The inherent flexibility of the oligoether chain within 2,5,8,11-tetraoxatetradec-13-yne is a key feature that can be translated into the properties of a final polymer. When used in polymerization reactions to form polytriazoles, this flexibility is incorporated directly into the polymer backbone. This process can lead to the formation of polyether polytriazole elastomers. These materials are noted for their low glass transition temperature and rubbery properties at room temperature. For instance, the combination of flexible polysiloxane backbones with triazole-based ionic liquids, synthesized using similar oligoether alkynes, has been explored to create elastomers with improved mechanical and electrical properties. researchgate.net The resulting network combines the flexibility of the ether and siloxane units with the structural and conductive properties of the triazole rings.

Synthesis of Poly(1,2,3-triazolium)s as Functional Polymer Electrolytes

A significant application of 2,5,8,11-tetraoxatetradec-13-yne is in the synthesis of Poly(ionic liquid)s (PILs), specifically those based on 1,2,3-triazolium cations. researchgate.net These materials are a unique class of polyelectrolytes with potential uses in batteries, supercapacitors, and other electrochemical devices. researchgate.net

The synthesis is a multi-step process:

Polymerization: The alkyne group of 2,5,8,11-tetraoxatetradec-13-yne (or a similar alkyne-functionalized monomer) reacts with an azide-containing co-monomer through CuAAC or thermal azide-alkyne cycloaddition (TAAC). ugent.be This "click" reaction forms a stable 1,2,3-triazole ring, linking the monomers together to form a polymer chain. ugent.bedigitellinc.com

Alkylation: The nitrogen atoms on the newly formed triazole rings are then alkylated, typically with an alkylating agent like N-methyl bis[(trifluoromethyl)sulfonyl]imide. acs.org This step introduces a permanent positive charge onto the triazole ring, converting it into a 1,2,3-triazolium cation. researchgate.netugent.be

Anion Exchange: If necessary, the counter-anion can be exchanged to fine-tune the properties of the final PIL.

The resulting poly(1,2,3-triazolium)s act as solid polymer electrolytes. The flexible polyether side chains, originating from the 2,5,8,11-tetraoxatetradec-13-yne monomer, enhance ion mobility within the solid polymer matrix, which is crucial for achieving high ionic conductivity. researchgate.net Research has demonstrated that this approach can yield free-standing films with significant mechanical strength and notable ionic conductivity, as detailed in the table below. ugent.be

Table 1: Properties of a 1,2,3-Triazolium-Based Poly(ionic liquid)

| Property | Value |

|---|---|

| Young's Modulus | Up to 4.8 MPa ugent.be |

Integration into Polyurethane Architectures

The integration of alkyne functionalities into polyurethane (PU) materials is a modern strategy for creating functional and adaptable polymers. ugent.bepurpatents.com While direct participation of 2,5,8,11-tetraoxatetradec-13-yne in the primary urethane-forming reaction (between an isocyanate and a polyol) is not typical, its alkyne group makes it highly valuable for post-polymerization modification or for creating isocyanate-free PU systems. purpatents.comnih.govnih.gov

Two primary strategies allow for its integration:

Post-Polymerization Modification: A polyurethane can be synthesized first using monomers that contain a pendant azide (B81097) group. Subsequently, 2,5,8,11-tetraoxatetradec-13-yne can be "clicked" onto the PU backbone, grafting its flexible polyether chain onto the material. ugent.bersc.org This method allows for precise control over the degree of functionalization.

Isocyanate-Free Systems: Advanced PU systems can be formed by reacting prepolymers capped with azide groups with prepolymers capped with alkyne groups. purpatents.com In such a system, a diol version of 2,5,8,11-tetraoxatetradec-13-yne could be used to create an alkyne-terminated prepolymer, which then crosslinks with an azide-terminated prepolymer via CuAAC, forming a polyurethane network without the use of isocyanates. purpatents.com

Development of Functionalized Polymeric Materials

The well-defined structure of 2,5,8,11-tetraoxatetradec-13-yne makes it a prime building block for creating highly functionalized polymeric materials with precisely controlled architectures.

Preparation of Discrete Alkyne-Functionalized Oligomers

2,5,8,11-Tetraoxatetradec-13-yne is itself a discrete, alkyne-functionalized oligomer. The term "discrete" signifies that it has a precise, uniform chain length and molecular weight, as opposed to a traditional polymer with a statistical distribution of chain lengths. These well-defined oligomers are synthesized with high purity for use as building blocks.

A common synthetic route involves the reaction of triethylene glycol monomethyl ether with propargyl bromide in the presence of a strong base like sodium hydride (NaH). rsc.org

Table 2: Synthesis of 2,5,8,11-Tetraoxatetradec-13-yne

| Reactant 1 | Reactant 2 | Key Reagent | Product |

|---|

The resulting molecule is a valuable platform for creating more complex structures, such as libraries of functional oligomers for biological screening or as components in self-healing hydrogels. acs.orgrsc.org

Design of Polymer Networks with Tunable Architectures

The ability to control the final structure of a polymer network is a central goal in materials science. The alkyne group on 2,5,8,11-tetraoxatetradec-13-yne provides an efficient chemical handle for building such networks with tunable designs. By reacting this monofunctional alkyne with co-monomers possessing multiple azide groups (e.g., diazides, triazides), chemists can dictate the final polymer architecture. digitellinc.com

Linear Polymers: Reaction with a diazide monomer leads to a linear polymer chain.

Crosslinked Networks: Reaction with a monomer containing three or more azide groups results in a crosslinked hydrogel or elastomer. The density of these crosslinks can be tuned by adjusting the ratio of mono-alkyne to multi-azide, thereby controlling the mechanical properties (e.g., stiffness, swelling ratio) of the final material. rsc.org

This methodology has been used to develop tunable copolypeptide hydrogels and other functional materials where the predictable and efficient nature of the click reaction allows for the rational design of polymer networks tailored for specific applications. rsc.org

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules. For 2,5,8,11-Tetraoxatetradec-13-yne, both ¹H and ¹³C NMR would provide critical information for confirming its molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The ethoxy protons in the repeating units would likely appear as a complex multiplet in the region of 3.5-3.8 ppm. The methylene (B1212753) protons adjacent to the alkyne group would be shifted downfield, and the acetylenic proton itself would appear as a characteristic signal, typically a triplet if coupled to adjacent methylene protons.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbons in the ethoxy groups would resonate in the typical ether region (around 70 ppm). The sp-hybridized carbons of the alkyne group would have characteristic shifts in the range of 60-90 ppm.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of 2,5,8,11-Tetraoxatetradec-13-yne would be dominated by a strong C-O stretching band from the ether linkages, typically appearing in the 1150-1085 cm⁻¹ region. A key diagnostic peak would be the C≡C stretching vibration of the alkyne group, which is expected as a weak to medium band around 2140-2100 cm⁻¹. The terminal alkyne C-H stretch should also be visible as a sharp, strong peak near 3300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡C triple bond, being a symmetric and less polarizable bond, would be expected to show a strong signal in the Raman spectrum, making it particularly useful for confirming the presence of the alkyne functionality.

While specific experimental IR and Raman spectra for 2,5,8,11-Tetraoxatetradec-13-yne were not found, data for the related compound 2,5,8,11-Tetraoxatridecan-13-ol shows FT-Raman spectra were obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity. For 2,5,8,11-Tetraoxatetradec-13-yne, with a molecular weight of 202.25 g/mol , high-resolution mass spectrometry (HRMS) would be able to confirm the exact mass and, consequently, the elemental formula (C10H18O4). cookechem.com

Different ionization techniques could be employed. Electrospray ionization (ESI) would likely produce a prominent protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺. The fragmentation pattern observed in tandem MS (MS/MS) experiments would provide further structural confirmation, with characteristic losses of ethylene (B1197577) glycol units.

Although no experimental mass spectra for the title compound were found, predicted collision cross-section (CCS) values for various adducts have been calculated using CCSbase, providing theoretical data for its identification in complex mixtures. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of 2,5,8,11-Tetraoxatetradec-13-ene uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 205.14343 | 147.0 |

| [M+Na]⁺ | 227.12537 | 152.7 |

| [M-H]⁻ | 203.12887 | 146.4 |

| [M+NH₄]⁺ | 222.16997 | 166.1 |

| [M+K]⁺ | 243.09931 | 152.8 |

| [M+H-H₂O]⁺ | 187.13341 | 141.2 |

| [M+HCOO]⁻ | 249.13435 | 170.6 |

| [M+CH₃COO]⁻ | 263.15000 | 186.3 |

| [M+Na-2H]⁻ | 225.11082 | 152.1 |

| [M]⁺ | 204.13560 | 155.0 |

| [M]⁻ | 204.13670 | 155.0 |

Note: The data presented is for the related compound 2,5,8,11-Tetraoxatetradec-13-ene, as specific data for the alkyne was not available.

Chromatographic Methods (e.g., GPC) for Polymer Characterization

Given that 2,5,8,11-Tetraoxatetradec-13-yne is a potential monomer for polymerization reactions, chromatographic techniques are essential for characterizing the resulting polymers. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), would be the primary method to determine the molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of polymers synthesized from this monomer.

While no specific GPC data for polymers derived from 2,5,8,11-Tetraoxatetradec-13-yne is available in the searched literature, it is a standard technique for characterizing poly(ethylene glycol)-based polymers. nist.gov The choice of solvent and calibration standards would be crucial for obtaining accurate results.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of 2,5,8,11-Tetraoxatetradec-13-yne could be grown, this technique would provide precise bond lengths, bond angles, and conformational information. This would be particularly valuable for understanding the packing of the molecules in the solid state and the intermolecular interactions, which are influenced by the ether oxygens and the alkyne functionality.

Currently, there are no published crystal structures for 2,5,8,11-Tetraoxatetradec-13-yne in the Cambridge Structural Database (CSD) or other publicly accessible databases.

Computational Chemistry and Molecular Modeling Studies

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the properties of 2,5,8,11-Tetraoxatetradec-13-yne.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For 2,5,8,11-Tetraoxatetradec-13-yne, DFT calculations could be used to:

Optimize the molecular geometry: To predict the most stable conformation of the molecule.

Calculate spectroscopic properties: To predict NMR chemical shifts and vibrational frequencies (IR and Raman), which can be compared with experimental data if it becomes available.

Analyze the electronic properties: To determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity in reactions such as click chemistry. The alkyne group is a key reactive site, and DFT can provide insights into its susceptibility to nucleophilic or electrophilic attack.

While specific DFT studies on 2,5,8,11-Tetraoxatetradec-13-yne have not been reported in the searched literature, DFT is widely applied to study similar molecules and reaction mechanisms, such as 1,3-dipolar cycloadditions involving alkynes. mdpi.com

Following a comprehensive search for scientific literature and data pertaining to the molecular dynamics simulations of polymerization and self-assembly processes of 2,5,8,11-Tetraoxatetradec-13-yne , it has been determined that there is no available research or published data specifically focused on this compound within the requested context.

Extensive queries were performed to locate studies involving computational simulations of the polymerization or self-assembly behavior of 2,5,8,11-Tetraoxatetradec-13-yne. However, the search did not yield any specific articles, datasets, or detailed research findings that would allow for the generation of the requested article section on "Molecular Dynamics Simulations of Polymerization and Self-Assembly Processes."

The provided search results discuss molecular dynamics simulations of other polymers, such as silicone oil and sulfonated polystyrene, but contain no mention of 2,5,8,11-Tetraoxatetradec-13-yne. Therefore, in adherence to the strict instruction to focus solely on the specified compound and the provided outline, the requested content cannot be generated.

Future Research Directions and Emerging Applications

Expansion of Click Chemistry Repertoire with 2,5,8,11-Tetraoxatetradec-13-yne

The terminal alkyne functionality of 2,5,8,11-Tetraoxatetradec-13-yne makes it a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Researchers are actively exploring its utility in creating novel triazole-containing structures. The hydrophilic tetraethylene glycol (PEG)-like chain can impart increased water solubility and biocompatibility to the resulting molecules, a highly desirable trait in biological applications. Future work is directed towards synthesizing a broader range of 1,4-disubstituted 1,2,3-triazoles using this compound, thereby expanding the library of available molecular scaffolds for drug discovery and materials science.

Exploration in Novel Catalyst Systems and Reaction Conditions

Beyond the conventional copper catalysis, research is underway to investigate the participation of 2,5,8,11-Tetraoxatetradec-13-yne in reactions with alternative catalyst systems. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), for instance, offers a pathway to the synthesis of 1,5-disubstituted 1,2,3-triazoles, which are regioisomers of the products from CuAAC. The electronic properties of the tetraoxatetradecane chain may influence the catalytic cycle and the efficiency of these reactions. Investigating these effects could lead to the development of more efficient and selective catalytic systems for the synthesis of complex molecules.

Development of Multifunctional Conjugates and Hybrid Materials

The bifunctional nature of 2,5,8,11-Tetraoxatetradec-13-yne, with its reactive alkyne "handle" and its modifiable polyether backbone, makes it an ideal component for creating multifunctional conjugates. By attaching different functionalities to either end of the molecule, researchers can design hybrid materials with tailored properties. For example, the alkyne group can be used to "click" the molecule onto a solid support or a nanoparticle, while the other end can be functionalized with a targeting ligand or a therapeutic agent. This approach is being explored for the development of targeted drug delivery systems and novel biomaterials.

Bio-Orthogonal Ligation and Bioconjugation in Chemical Biology

A significant area of future research lies in the application of 2,5,8,11-Tetraoxatetradec-13-yne in bio-orthogonal chemistry. These are chemical reactions that can occur inside living systems without interfering with native biochemical processes. The terminal alkyne group can react with an azide-modified biomolecule within a cell, allowing for the specific labeling and tracking of biological processes.

Development of Molecular Probes and Labeling Strategies

The development of novel molecular probes is a key focus. By attaching a fluorescent dye or another reporter molecule to 2,5,8,11-Tetraoxatetradec-13-yne, it can be used to tag and visualize specific proteins, glycans, or other biomolecules in their natural environment. The PEG-like linker can enhance the solubility and reduce the non-specific binding of these probes, leading to clearer imaging and more accurate biological data.

Applications in Sensors and Actuators

The potential for 2,5,8,11-Tetraoxatetradec-13-yne to be incorporated into sensor and actuator technologies is an exciting prospect. The conformational changes of the flexible polyether chain in response to external stimuli, such as pH, temperature, or the presence of specific ions, could be harnessed. By integrating this molecule into polymer networks or onto surfaces, it may be possible to create materials that can detect environmental changes and respond in a controlled manner.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2,5,8,11-Tetraoxatetradec-13-yne, and what purity/yield challenges arise during synthesis?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including Williamson ether synthesis to construct the tetraoxa backbone and alkyne functionalization. For example, PEG-alkyne derivatives are synthesized via controlled etherification using propargyl bromide or similar reagents. Challenges include maintaining regioselectivity during alkyne introduction and minimizing side reactions (e.g., over-alkylation). Purity is achieved via column chromatography, with yields optimized by stoichiometric control of reactive intermediates .

Q. How is 2,5,8,11-Tetraoxatetradec-13-yne characterized to confirm its structural integrity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR identify ether linkages and the terminal alkyne proton (δ ~2.5 ppm for ≡C-H).

- FT-IR : Confirms alkyne C≡C stretch (~2100 cm) and ether C-O-C vibrations (~1100 cm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHO).

Structural validation aligns with IUPAC naming conventions for polyether-alkyne systems .

Q. What solvents and conditions optimize the stability of 2,5,8,11-Tetraoxatetradec-13-yne in experimental workflows?

- Methodological Answer : The compound is hygroscopic and sensitive to protic acids. Storage in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (N/Ar) prevents alkyne oxidation. Solubility in polar aprotic solvents (>50 mg/mL in DMSO) facilitates reactions in click chemistry applications. Stability assays (e.g., TGA/DSC) recommend avoiding temperatures >100°C to prevent decomposition .

Advanced Research Questions

Q. How does 2,5,8,11-Tetraoxatetradec-13-yne enhance site-specific protein modifications in bioconjugation studies?

- Methodological Answer : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For example, it reacts with azide-functionalized proteins (e.g., 11-azido-3,6,9-trioxaundecan-1-amine) to form stable triazole linkages. Reaction optimization includes:

- Catalyst System : Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) ligand.

- Kinetic Control : Stoichiometric ratios (1:1.2 alkyne:azide) minimize off-target binding.

Applications span PEGylation of therapeutic proteins and surface functionalization of nanomaterials .

Q. What computational approaches predict the electronic and steric effects of 2,5,8,11-Tetraoxatetradec-13-yne in coordination chemistry?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the alkyne’s electron density and reactivity. Key findings:

- Electron-Withdrawing Effect : The tetraoxa backbone polarizes the alkyne, increasing electrophilicity.

- Steric Maps : Molecular dynamics (MD) simulations reveal conformational flexibility in solvent environments.

These insights guide ligand design for transition-metal catalysts .

Q. How does 2,5,8,11-Tetraoxatetradec-13-yne interact with lipid membranes in antimicrobial studies?

- Methodological Answer : Fluorescence anisotropy and calorimetry (DSC) assess membrane disruption. The compound’s amphiphilic structure (hydrophobic alkyne + hydrophilic ethers) embeds into lipid bilayers, altering phase transition temperatures. Synchrotron small-angle X-ray scattering (SAXS) quantifies bilayer thinning, correlating with antimicrobial efficacy against Gram-positive bacteria .

Q. What contradictions exist in the literature regarding the compound’s oxidative stability under ambient conditions?

- Methodological Answer : Discrepancies arise from trace metal contaminants (e.g., Cu) accelerating alkyne oxidation. Controlled studies using ICP-MS show <1 ppm metal content extends shelf life (>6 months at -20°C). Conflicting reports on aerobic stability are resolved by rigorous degassing protocols .

Q. Can 2,5,8,11-Tetraoxatetradec-13-yne serve as a template for ionic liquid synthesis?

- Methodological Answer : Neutralization of its carboxylic acid derivatives (e.g., 2,5,8,11-Tetraoxatridecan-13-oic acid) with alkali hydroxides forms ionic liquids. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.